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Cat. No.: B1314980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated derivative of methylparaben, is a

compound of significant interest in medicinal chemistry and drug development. This technical

guide provides a comprehensive overview of its chemical identity, spectral properties, a

plausible synthetic route, and its potential biological activities, drawing parallels with structurally

similar compounds. The information presented herein is intended to serve as a foundational

resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties
Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature with a melting point of

167-168 °C and a boiling point of 328.3 °C at 760 mmHg.[1] Its core structure consists of a

benzene ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms.

Table 1: Chemical and Physical Properties of Methyl 4-hydroxy-3,5-diiodobenzoate
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Property Value

CAS Number 3337-66-4[2][3]

Molecular Formula C₈H₆I₂O₃[1][2]

Molecular Weight 403.94 g/mol

IUPAC Name methyl 4-hydroxy-3,5-diiodobenzoate[1]

Melting Point 167-168 °C[1]

Boiling Point 328.3 °C at 760 mmHg[1]

Appearance Solid

Spectral Data (Predicted)
While experimental spectra for Methyl 4-hydroxy-3,5-diiodobenzoate are not readily

available in public databases, the following spectral data are predicted based on its chemical

structure and the known spectral characteristics of analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the

molecule.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.3 s 2H Ar-H

~5.9 s (broad) 1H Ar-OH

~3.9 s 3H -OCH₃

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the molecule.
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Table 3: Predicted ¹³C NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Chemical Shift (ppm) Assignment

~165 C=O (ester)

~158 C-OH

~140 C-H (aromatic)

~125 C-COOCH₃

~85 C-I

~53 -OCH₃

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Wavenumber (cm⁻¹) Functional Group

3500-3200 (broad) O-H stretch (hydroxyl)

~1720 C=O stretch (ester)

~1600, ~1500 C=C stretch (aromatic)

~1250 C-O stretch (ester)

~600-500 C-I stretch

2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for Methyl 4-hydroxy-3,5-diiodobenzoate
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m/z Assignment

404 [M]⁺ (Molecular ion)

373 [M - OCH₃]⁺

345 [M - COOCH₃]⁺

277 [M - I]⁺

151 [M - 2I]⁺

Experimental Protocols
3.1. Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

A plausible synthetic route for Methyl 4-hydroxy-3,5-diiodobenzoate involves the direct

iodination of methyl 4-hydroxybenzoate. The following is a generalized experimental protocol

based on established iodination methods.

Materials:

Methyl 4-hydroxybenzoate

Iodine (I₂)

Periodic acid (H₅IO₆)

Methanol (MeOH)

Sulfuric acid (H₂SO₄, catalytic amount)

Sodium thiosulfate (Na₂S₂O₃) solution

Dichloromethane (CH₂Cl₂)

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Esterification (if starting from 4-hydroxybenzoic acid): Dissolve 4-hydroxybenzoic acid in

methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for

several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion,

neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to

obtain methyl 4-hydroxybenzoate.

Iodination: To a solution of methyl 4-hydroxybenzoate in methanol, add iodine and periodic

acid. The reaction can be stirred at room temperature or gently heated to increase the rate of

reaction.

Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by

adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

Extraction: Extract the aqueous mixture with dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by recrystallization or column chromatography to yield pure Methyl 4-hydroxy-3,5-
diiodobenzoate.

3.2. General Workflow for Synthesis and Purification

Synthesis Work-up & Purification

Methyl 4-hydroxybenzoate Iodine (I₂) + Periodic Acid (H₅IO₆) in Methanol Iodination Reaction Quench with Na₂S₂O₃
Reaction Mixture

Extraction with CH₂Cl₂ Purification (Recrystallization/Chromatography) Methyl 4-hydroxy-3,5-diiodobenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 4-hydroxy-3,5-diiodobenzoate.

Potential Biological Activity and Signaling Pathways
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While direct studies on the biological activity of Methyl 4-hydroxy-3,5-diiodobenzoate are

limited, research on the structurally related compound, methyl-3,5-diiodo-4-(4'-

methoxyphenoxy) benzoate (DIME), provides valuable insights into its potential mechanism of

action, particularly in the context of cancer therapy.[4][5][6]

DIME has been shown to induce morphological changes, multinucleation, and cell cycle arrest

in the M phase in various human cancer cell lines.[4] A primary target of DIME is the

microtubule assembly system, leading to disruption of the mitotic spindle.[5] This disruption can

trigger a cascade of events culminating in apoptosis (programmed cell death).

4.1. Proposed Signaling Pathway for Anticancer Activity

Based on the effects of DIME, a proposed signaling pathway for the anticancer activity of

Methyl 4-hydroxy-3,5-diiodobenzoate is presented below. The compound is hypothesized to

interfere with microtubule dynamics, leading to mitotic arrest and subsequent activation of the

apoptotic pathway.
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Caption: Proposed mechanism of anticancer action.

Conclusion
Methyl 4-hydroxy-3,5-diiodobenzoate is a chemical entity with significant potential for further

investigation, particularly in the realm of anticancer drug discovery. This technical guide has

provided a summary of its known properties, predicted spectral data, a viable synthetic

approach, and a hypothesized mechanism of action based on a closely related analog. The

presented information serves as a valuable starting point for researchers aiming to synthesize,

characterize, and evaluate the biological efficacy of this promising compound. Further

experimental validation of the predicted data and biological activities is warranted to fully

elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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